

Computational Modeling of 1,2-Diazaspiro[2.5]octane Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: **1,2-Diazaspiro[2.5]octane**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational modeling of **1,2-diazaspiro[2.5]octane** reactivity. Due to the limited specific research on this molecule, this document draws comparisons from computational and experimental studies on analogous diaziridine and aziridine systems. The guide is intended to inform researchers on potential reaction pathways, theoretical approaches for studying this compound, and alternative synthetic strategies.

Introduction to 1,2-Diazaspiro[2.5]octane and its Potential Reactivity

1,2-Diazaspiro[2.5]octane is a unique heterocyclic compound featuring a strained three-membered diaziridine ring fused to a cyclohexane ring in a spirocyclic arrangement. The inherent ring strain and the presence of two nitrogen atoms suggest a rich and diverse reactivity profile.^[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of such strained ring systems.^[1] These theoretical studies provide insights into reaction energetics, transition states, and product distributions, guiding the design of novel synthetic methodologies.

The reactivity of diaziridines can be broadly categorized into reactions that proceed with or without ring cleavage.^[1] Transformations induced by electrophiles are common, driven by the steric strain of the diaziridine ring.^[1] Furthermore, the oxidation of the unprotected form can lead to the corresponding diazirines.

Computational Approaches to Diaziridine Reactivity

While specific computational studies on **1,2-diazaspiro[2.5]octane** are not readily available in the literature, extensive research on simpler diaziridines and aziridines provides a strong foundation for predicting its behavior. High-level ab initio methods and DFT are the primary tools employed for these investigations.

A computational study on various diaziridines utilized Density Functional Theory with the B3LYP functional and the aug-cc-pVDZ basis set to investigate properties like heat of formation, stability, and energetic properties.^[1] Such studies are crucial for understanding the fundamental characteristics of the diaziridine ring system present in **1,2-diazaspiro[2.5]octane**.

Table 1: Comparison of Computational Methods for Strained Heterocycle Analysis

Computational Method	Basis Set	Key Investigated Properties	Strengths	Limitations
Density Functional Theory (DFT)	B3LYP/6-311++G(d,p)	Reaction mechanisms, transition state geometries, activation energies, reaction enthalpies	Good balance of accuracy and computational cost for medium to large systems.	Accuracy is dependent on the choice of functional.
Møller-Plesset Perturbation Theory (MP2)	6-311++G(d,p)	Geometries, vibrational frequencies, relative energies	Systematically improvable and includes electron correlation.	Higher computational cost than DFT, can overestimate dispersion forces.
Coupled Cluster (CCSD(T))	cc-pVTZ, aug-cc-pVTZ	High-accuracy single-point energies, bond dissociation energies	Considered the "gold standard" for accuracy in quantum chemistry.	Very high computational cost, limited to smaller systems.

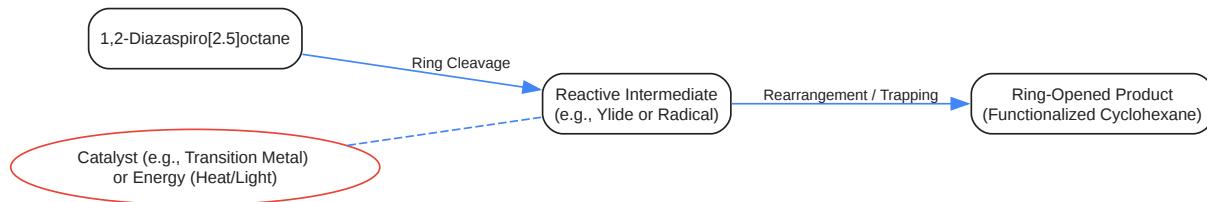
Predicted Reaction Pathways of 1,2-Diazaspiro[2.5]octane

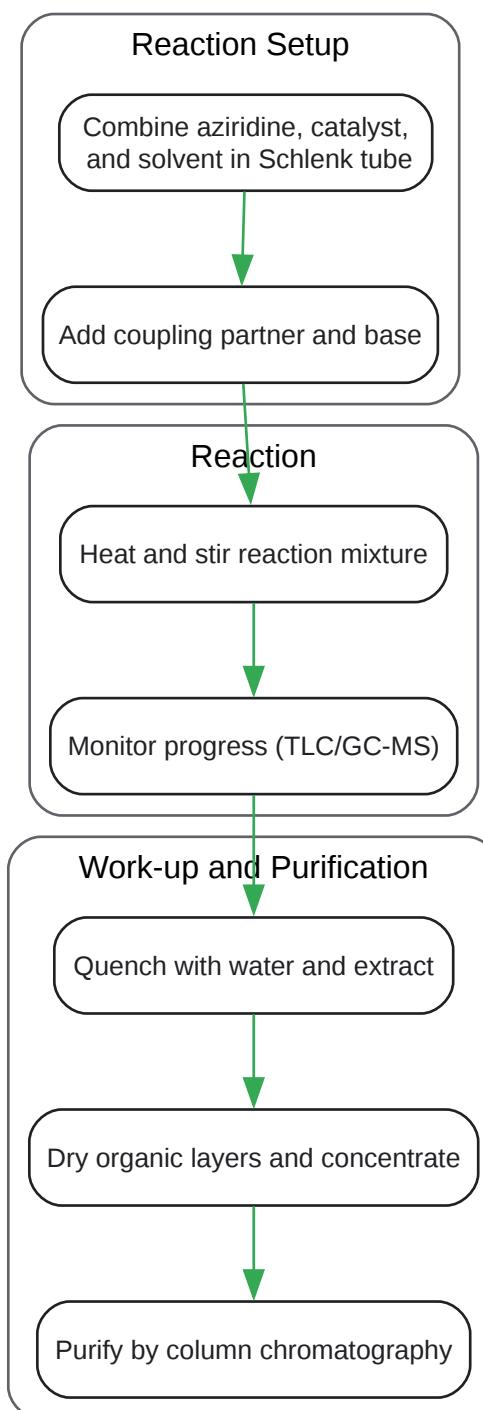
Based on the known reactivity of analogous compounds, several reaction pathways can be predicted for **1,2-diazaspiro[2.5]octane**. These include ring-opening reactions, reactions with electrophiles, and transformations into other heterocyclic systems.

Ring-Opening Reactions

The strained diaziridine ring is susceptible to cleavage. Computational studies on aziridines, close relatives of diaziridines, have shown that ring-opening can be initiated by various reagents, including singlet unsaturated carbenes.^[2] These reactions are often concerted and

asynchronous, leading to the retention of stereochemistry.^[2] Transition metal catalysts are also effective in promoting the ring-opening of aziridines, and DFT calculations have been instrumental in elucidating the underlying mechanisms.^[3] For **1,2-diazaspiro[2.5]octane**, a similar ring-opening could be triggered thermally, photochemically, or through catalysis, leading to various functionalized cyclohexane derivatives.



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